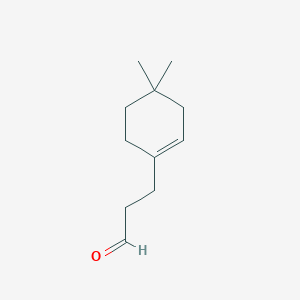
1-Cyclohexene-1-propanal, 4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexene-1-propanal, 4,4-dimethyl- is an organic compound with the molecular formula C11H18O It is a derivative of cyclohexene, characterized by the presence of a propanal group at the first position and two methyl groups at the fourth position of the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexene-1-propanal, 4,4-dimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with a suitable alkylating agent, followed by the introduction of the propanal group. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 1-Cyclohexene-1-propanal, 4,4-dimethyl- may involve large-scale alkylation reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexene-1-propanal, 4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
1-Cyclohexene-1-propanal, 4,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexene-1-propanal, 4,4-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo various biochemical transformations, leading to the formation of active metabolites that exert their effects through specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene, 4,4-dimethyl-: A similar compound with two methyl groups at the fourth position but lacking the propanal group.
1,4-Dimethyl-1-cyclohexene: Another related compound with methyl groups at the first and fourth positions.
Uniqueness
1-Cyclohexene-1-propanal, 4,4-dimethyl- is unique due to the presence of both the propanal group and the two methyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields.
Propiedades
Número CAS |
850997-10-3 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
3-(4,4-dimethylcyclohexen-1-yl)propanal |
InChI |
InChI=1S/C11H18O/c1-11(2)7-5-10(6-8-11)4-3-9-12/h5,9H,3-4,6-8H2,1-2H3 |
Clave InChI |
IHMKWBJKOWYASH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=CC1)CCC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
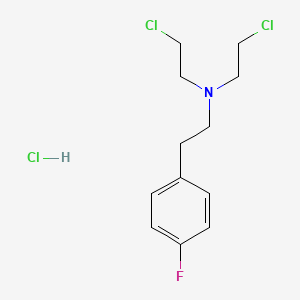
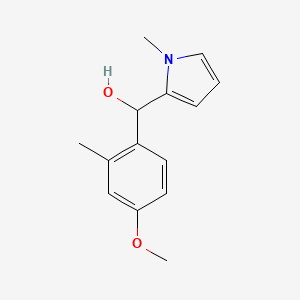
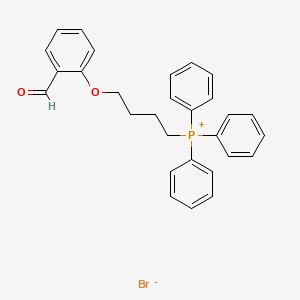
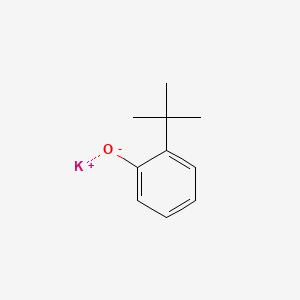
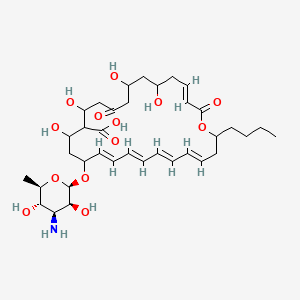
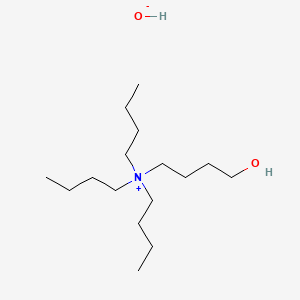

![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
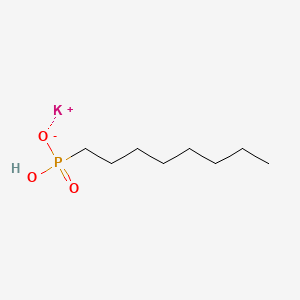
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)
